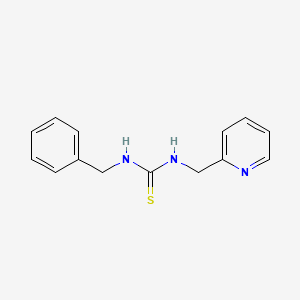

1-Benzyl-3-(pyridin-2-ylmethyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(pyridin-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c18-14(16-10-12-6-2-1-3-7-12)17-11-13-8-4-5-9-15-13/h1-9H,10-11H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHULUSEDDJFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729653 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Strategies and Derivatization Approaches for 1 Benzyl 3 Pyridin 2 Ylmethyl Thiourea and Analogues

Established Synthetic Pathways to 1-Benzyl-3-(pyridin-2-ylmethyl)thiourea

The synthesis of unsymmetrical thioureas such as this compound is most commonly achieved through the nucleophilic addition of an amine to an isothiocyanate. This fundamental reaction provides two primary and equally viable pathways for the target compound.

Pathway A involves the reaction of benzyl (B1604629) isothiocyanate with 2-(aminomethyl)pyridine. In this approach, the lone pair of electrons on the nitrogen atom of the primary amine (2-(aminomethyl)pyridine) attacks the electrophilic carbon atom of the isothiocyanate group in benzyl isothiocyanate.

Pathway B follows the reverse approach, where benzylamine (B48309) is treated with 2-(isothiocyanatomethyl)pyridine. The reaction mechanism is analogous, with the benzylamine acting as the nucleophile.

Both reactions are typically carried out in an aprotic solvent, such as acetone (B3395972) or dichloromethane, at room temperature. The reactions generally proceed to completion, yielding the desired thiourea (B124793) product, which can often be isolated through simple filtration or evaporation of the solvent. The choice between Pathway A and B is usually determined by the commercial availability and stability of the respective isothiocyanate and amine starting materials.

Table 1: Key Reactants for Established Synthesis

| Pathway | Isothiocyanate | Amine |

|---|---|---|

| A | Benzyl isothiocyanate | 2-(Aminomethyl)pyridine |

| B | 2-(Isothiocyanatomethyl)pyridine | Benzylamine |

Exploration of Novel Synthetic Methodologies and Optimization Parameters for Thiourea Derivatives

Research into the synthesis of thiourea derivatives has led to the development of novel methodologies focused on improving efficiency, yield, and environmental sustainability. These methods, while not specific to this compound, are applicable to its synthesis and that of its analogues.

Novel Synthetic Methodologies:

Mechanochemical Synthesis: This solvent-free approach involves the grinding or milling of solid reactants, such as an amine and an isothiocyanate, to induce a chemical reaction. This method is noted for its high yields, reduced reaction times, and environmental benefits. nih.gov

"On-Water" Synthesis: The reaction of amines and isothiocyanates can be performed in an aqueous medium. mdpi.com This sustainable method often leads to simple product isolation by filtration, avoiding the use of volatile organic compounds (VOCs). mdpi.com

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can significantly improve the yield of N-acyl thiourea derivatives by facilitating the reaction between acyl isothiocyanates and nucleophiles in heterogeneous reaction systems. researchgate.net

One-Pot Syntheses: Efficient one-pot procedures have been developed, such as the reaction of isocyanides, amines, and elemental sulfur in an aqueous medium to directly produce thioureas. mdpi.com Another green, one-step method involves reacting phenoxysulfonyl chloride with a primary amine in water. nih.gov

Optimization Parameters: The efficiency of thiourea synthesis can be fine-tuned by adjusting several key parameters. The choice of solvent, reaction temperature, and the presence or absence of a catalyst are critical. For instance, in catalyst-free reactions, the physical properties and solubility of the reactants in water can dictate the reaction rate and selectivity. mdpi.com In mechanochemical approaches, milling frequency and time are crucial variables. For catalyzed reactions, the selection of the appropriate catalyst and its concentration are paramount for optimizing yield and purity.

Table 2: Comparison of Synthetic Methodologies for Thiourea Derivatives

| Methodology | Key Features | Advantages |

|---|---|---|

| Conventional (in solvent) | Reaction of amine and isothiocyanate in organic solvent. | Well-established, predictable. |

| Mechanochemical | Solvent-free grinding of reactants. nih.gov | Environmentally friendly, high yields, fast. nih.gov |

| "On-Water" | Use of water as the reaction medium. mdpi.com | Sustainable, simple product isolation. mdpi.com |

| Phase-Transfer Catalysis | Employs a catalyst for heterogeneous reactions. researchgate.net | Improved yields for specific derivatives. researchgate.net |

| One-Pot Synthesis | Multi-component reaction in a single step. mdpi.comnih.gov | High atom economy, procedural simplicity. mdpi.comnih.gov |

Synthesis of Structurally Related Thiourea Analogues for Structure-Mechanism Relationship Studies

The synthesis of analogues of this compound is crucial for investigating structure-activity relationships (SAR) and understanding their mechanism of action at a molecular level. By systematically modifying the benzyl or pyridinyl moieties, researchers can probe the influence of electronic and steric factors on the compound's properties.

Examples of Synthesized Analogues:

N-Acyl Thioureas: These derivatives are synthesized by reacting an acyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form an acyl isothiocyanate intermediate, which then reacts with a primary or secondary amine. nih.gov The introduction of an acyl group can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Diarylthioureas: These are typically prepared by reacting an aryl isothiocyanate with an aniline (B41778) derivative. nih.gov Manual grinding in a mortar and pestle has been shown to be an effective solvent-free method for their synthesis, with products obtained in high yields after recrystallization. nih.gov

Bis-Thioureas: Symmetrical or unsymmetrical bis-thiourea compounds can be synthesized by reacting diamines with isothiocyanates. mdpi.com These molecules are studied for their ability to act as multidentate ligands or for applications where bivalency is advantageous.

Amino Acid Conjugates: Urea (B33335) and thiourea derivatives have been conjugated to amino acids like glycine (B1666218) and proline to explore their biological potential. researchgate.net These syntheses often involve standard peptide coupling techniques or the reaction of amino acid esters with isothiocyanates. researchgate.net

The synthesis of these diverse analogues allows for a systematic evaluation of how different functional groups and structural frameworks impact the compound's interactions with biological targets.

Purification and Isolation Techniques for High-Purity Thiourea Compounds

Achieving high purity is essential for the accurate characterization and evaluation of thiourea compounds. Several techniques are employed for their purification and isolation following synthesis.

Recrystallization: This is the most common method for purifying solid thiourea derivatives. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol (B145695), acetone) and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. nih.govnih.gov

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica (B1680970) gel is a standard technique. nih.gov An appropriate solvent system (eluent) is chosen to separate the desired compound from by-products and unreacted starting materials based on differences in polarity. nih.gov

Acid-Base Workup: If the thiourea derivative or impurities contain acidic or basic functional groups, purification can be achieved through an acid-base extraction. This involves dissolving the crude mixture in an organic solvent and washing it with an aqueous acid or base to selectively remove unwanted components.

Filtration and Washing: In cases where the product precipitates from the reaction mixture with high purity, simple filtration followed by washing with a suitable solvent to remove residual reagents is sufficient. nih.gov For instance, a green synthesis method specifies washing the filtered product with dilute hydrochloric acid and then water to obtain the pure thiourea derivative. nih.gov

Specialized Crystallization: Patented methods exist for purifying thiourea on an industrial scale. One such method involves adding a polyacrylamide solution to a concentrated aqueous solution of thiourea, which aids in the formation of uniform, high-purity crystals upon cooling.

The choice of purification method depends on the physical properties of the thiourea compound, the nature of the impurities, and the scale of the synthesis.

Advanced Spectroscopic and Crystallographic Investigations of 1 Benzyl 3 Pyridin 2 Ylmethyl Thiourea

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Benzyl-3-(pyridin-2-ylmethyl)thiourea in solution. Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the protons of the N-H groups are expected to appear as broad singlets at a downfield chemical shift, typically in the range of δ 8.0-10.0 ppm, due to the deshielding effect of the adjacent nitrogen and sulfur atoms researchgate.netresearchgate.net. The methylene (B1212753) protons of the benzyl (B1604629) (-CH₂-) and pyridinylmethyl (-CH₂-) groups would likely appear as distinct signals, possibly doublets if coupled to adjacent N-H protons, in the δ 4.5-5.5 ppm region. The aromatic protons of the benzyl and pyridin-2-yl groups would resonate in the characteristic aromatic region of δ 7.0-8.5 ppm researchgate.netresearchgate.net.

In the ¹³C NMR spectrum, the most downfield signal is anticipated to be the thiocarbonyl carbon (C=S) at approximately δ 180-185 ppm. The aromatic carbons and the methylene bridge carbons would appear at their characteristic chemical shifts.

To unambiguously assign these signals and understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal scalar couplings between protons, for instance, confirming the connectivity between the N-H and adjacent CH₂ protons, and within the aromatic spin systems of the benzyl and pyridyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

Solid-state NMR (ssNMR) would offer insights into the structure and dynamics of the compound in its crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) could provide high-resolution ¹³C spectra in the solid state, which may differ from solution-state spectra due to packing effects and the absence of molecular tumbling. ssNMR is particularly valuable for studying polymorphism, as different crystal forms can yield distinct spectra usm.my.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shift ranges for analogous thiourea (B124793) derivatives.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=S | - | 180 - 185 |

| NH -CH₂-Ph | 8.0 - 10.0 (broad s) | - |

| NH -CH₂-Py | 8.0 - 10.0 (broad s) | - |

| Ph-C H₂ | 4.8 - 5.2 (d) | 45 - 50 |

| Py-C H₂ | 4.6 - 5.0 (d) | 48 - 53 |

| Aromatic C-H (Phenyl) | 7.2 - 7.5 (m) | 125 - 130 |

| Aromatic C-H (Pyridyl) | 7.1 - 8.6 (m) | 120 - 150 |

| Quaternary Aromatic C (Phenyl) | - | 135 - 140 |

Vibrational Spectroscopy Characterization (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the bonding characteristics of this compound.

The FT-IR spectrum is expected to show several characteristic absorption bands. The N-H stretching vibrations typically appear as one or more bands in the 3100-3400 cm⁻¹ region mdpi.com. The exact position and shape of these bands can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups are expected just below 3000 cm⁻¹ rsc.org.

The thiourea core gives rise to several key vibrations, often referred to as "thiourea bands," which have contributions from C-N stretching and N-H bending modes. These are typically observed in the 1450-1600 cm⁻¹ region mdpi.com. The C=S stretching vibration is a crucial marker for the thiourea group. Due to vibrational coupling, its assignment can be complex, but it generally appears as a medium to strong band in the 700-850 cm⁻¹ range mersin.edu.trresearchgate.net. The formation of intermolecular hydrogen bonds involving the sulfur atom can affect the frequency of this mode mersin.edu.tr.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the symmetric vibrations of the aromatic rings and the C=S bond are typically strong, making Raman a useful tool for studying the molecular backbone researchgate.netresearchgate.net.

Table 2: Characteristic Vibrational Frequencies for this compound This table is illustrative and based on data from analogous thiourea derivatives.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | FT-IR | 3100 - 3400 | Medium |

| Aromatic C-H Stretch | FT-IR | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | FT-IR | 2850 - 3000 | Medium |

| C=N / C=C Stretch (Aromatic) | FT-IR | 1450 - 1600 | Strong |

| N-H Bend / C-N Stretch | FT-IR | 1400 - 1550 | Strong |

| C=S Stretch | FT-IR | 700 - 850 | Medium |

| Aromatic Ring Modes | Raman | 1000 - 1600 | Strong |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for elucidating its structure through fragmentation analysis. With a molecular formula of C₁₄H₁₅N₃S, the calculated monoisotopic mass can be determined with high precision (typically to four or five decimal places), which serves as a definitive confirmation of the compound's identity.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are commonly used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺. Subsequent fragmentation of this ion in the mass spectrometer provides a unique fingerprint that reflects the molecule's structure. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions.

For this compound, several characteristic fragmentation pathways can be predicted:

Benzylic Cleavage: The most common fragmentation would likely be the cleavage of the C-N bond adjacent to the benzyl group, leading to the highly stable benzyl cation at m/z 91 researchgate.netresearchgate.net.

Picolylic Cleavage: Similarly, cleavage can occur at the other side of the thiourea core to produce the pyridin-2-ylmethyl (picolyl) cation at m/z 92.

Thiourea Core Fragmentation: The central thiourea unit can fragment in various ways, including the loss of isothiocyanate fragments (e.g., benzyl isothiocyanate, C₇H₇NCS, m/z 149) or the formation of protonated isothiocyanates.

Table 3: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Formula | Predicted m/z | Fragmentation Pathway |

| [C₁₄H₁₅N₃S + H]⁺ | [C₁₄H₁₆N₃S]⁺ | 258.1060 | Protonated Molecule |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0542 | Cleavage of PhCH₂-NH bond |

| [C₆H₆N]⁺ | [C₆H₆N]⁺ | 92.0495 | Cleavage of PyCH₂-NH bond |

| [C₇H₇NCS + H]⁺ | [C₈H₈NS]⁺ | 150.0372 | Cleavage and rearrangement to form benzyl isothiocyanate |

| [C₆H₆N₂S + H]⁺ | [C₆H₇N₂S]⁺ | 139.0324 | Fragment containing pyridyl and thiourea remnant |

Single-Crystal X-ray Diffraction Studies

The crystal packing of thiourea derivatives is predominantly governed by a network of intermolecular interactions mersin.edu.tr. For this compound, several key interactions are expected to dictate its supramolecular assembly:

Hydrogen Bonding: The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom (C=S) and the nitrogen atom of the pyridine (B92270) ring are effective acceptors. The most common motif in N,N'-disubstituted thioureas is the formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds, which are described by the graph set notation R²₂(8) nih.govresearchgate.net. This robust interaction often acts as the primary building block of the crystal structure.

π-π Stacking: The presence of two aromatic rings (benzyl and pyridyl) creates the possibility for π-π stacking interactions. These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the stabilization of the crystal packing. The geometry of this stacking can be parallel-displaced or T-shaped.

C-H···π Interactions: The aromatic rings can also act as acceptors for weak hydrogen bonds from the C-H groups of methylene bridges or other nearby aromatic rings, further stabilizing the three-dimensional network mersin.edu.tr.

SCXRD analysis reveals the preferred conformation of the molecule in the solid state, which results from a balance between intramolecular steric effects and stabilizing intermolecular interactions. Key conformational features for thiourea derivatives include the orientation of the substituents relative to the C=S bond and the planarity of the thiourea backbone nih.govdocumentsdelivered.com.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure usm.my. Thiourea derivatives are known to exhibit polymorphism, primarily due to the conformational flexibility around the C-N bonds of the thiourea group usm.myresearchgate.net. Different rotational conformers (cis-trans, trans-trans, etc.) can lead to different packing arrangements and hydrogen-bonding networks, resulting in distinct polymorphs usm.myusm.my.

These different crystalline forms can possess varying physical properties, such as melting point, solubility, and stability. While no specific polymorphs of this compound have been reported, its structural features—multiple hydrogen bond donors/acceptors and rotatable bonds—suggest that it is a candidate for polymorphic behavior. The discovery of different polymorphs would require systematic crystallization studies under various conditions (e.g., different solvents, temperatures) and characterization of the resulting solids by techniques such as SCXRD and solid-state NMR researchgate.netiucr2017.org.

Coordination Chemistry and Metallosupramolecular Architectures Involving 1 Benzyl 3 Pyridin 2 Ylmethyl Thiourea

Ligand Properties and Donor Atom Characterization of Thiourea (B124793) Derivatives

Thiourea derivatives are a versatile class of ligands in coordination chemistry due to their structural features, which include multiple potential donor atoms and the capacity for hydrogen bonding. nih.govksu.edu.tr The compound 1-Benzyl-3-(pyridin-2-ylmethyl)thiourea embodies this versatility, incorporating a thiourea core (N-(C=S)-N), a benzyl (B1604629) group, and a pyridin-2-ylmethyl group. ontosight.ai

The primary donor atoms available for coordination with metal ions are the nucleophilic sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the pyridine (B92270) ring. nih.gov The two nitrogen atoms of the thiourea backbone can also participate in coordination, although this is less common. This multi-dentate character allows the ligand to adopt various coordination modes.

Complexation with Transition Metal Ions

The flexible and multi-dentate nature of this compound allows it to form stable complexes with a wide range of transition metal ions. The synthesis, structure, and properties of these complexes are dictated by the interplay between the ligand's inherent characteristics and the electronic and steric preferences of the metal center.

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable organic solvent. A common method is to dissolve the ligand in a solvent such as ethanol (B145695) or acetone (B3395972) and add it dropwise to a solution of the corresponding metal(II) chloride, often under reflux conditions. ksu.edu.trresearchgate.net The resulting complexes can then be isolated as precipitates and purified by recrystallization.

A comprehensive characterization of these complexes is essential to determine their structure and properties. This is achieved through a combination of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is crucial for identifying the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the C=S and N-H bands are typically observed, indicating the involvement of the sulfur and/or nitrogen atoms in bonding to the metal ion. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion, which helps in elucidating the coordination geometry around the metal center. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex in the case of diamagnetic metal ions like Zinc(II). ksu.edu.tr

Elemental Analysis: This provides the empirical formula of the complex, which helps in determining its stoichiometry. ksu.edu.tr

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complexes, providing detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. chemrxiv.org

Table 1: Representative Spectroscopic Data for Metal Complex Characterization

| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |

| FTIR (cm⁻¹) | ν(N-H) ~3200ν(C=S) ~750 | Shift in ν(N-H)Shift in ν(C=S) to lower frequency | Confirms coordination via N and/or S atoms. researchgate.net |

| UV-Vis (nm) | π → π* transitions | Appearance of d-d transition bands | Suggests coordination geometry (e.g., octahedral, tetrahedral). researchgate.net |

| ¹H NMR (ppm) | Sharp signals for pyridyl, benzyl, and N-H protons | Signal broadening (paramagnetic ions) or shifts (diamagnetic ions) | Confirms ligand integrity and provides clues about the magnetic nature of the complex. ksu.edu.tr |

This compound can exhibit several coordination modes, leading to complexes with different stoichiometries and structures. The specific mode adopted depends on factors such as the nature of the metal ion, the counter-anion, and the reaction conditions.

Monodentate Coordination: The ligand can coordinate to a metal center through only one donor atom, most commonly the soft sulfur atom of the thiourea group.

Bidentate Chelation: A highly stable coordination mode involves the ligand acting as a bidentate N,S donor, using the pyridine nitrogen and the thiourea sulfur to form a six-membered chelate ring around the metal ion. chemrxiv.org This chelate effect enhances the thermodynamic stability of the resulting complex.

Bridging Coordination: The ligand can also act as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. This can occur if, for example, the sulfur atom coordinates to one metal while the pyridine nitrogen coordinates to another.

The resulting stoichiometries are varied, with common examples including [MLCl₂] and [ML₂Cl₂], where M is a divalent metal ion and L is the thiourea ligand. researchgate.net The choice between these stoichiometries is often influenced by the steric bulk of the ligand and the preferred coordination number of the metal.

The geometric arrangement of ligands around the central metal ion in complexes of this compound is diverse, leading to a range of magnetic behaviors.

Geometric Structures: X-ray crystallography on analogous systems reveals that transition metal complexes with substituted pyridine and thiourea ligands frequently adopt distorted octahedral or square planar geometries. chemrxiv.orgnih.govmdpi.com For a complex with a [ML₂Cl₂] stoichiometry, a distorted octahedral geometry is common, with the two thiourea ligands coordinating in a bidentate fashion and the two chloride ions occupying the remaining sites. researchgate.net The specific geometry is a consequence of the electronic configuration of the metal ion (e.g., d⁸ ions like Ni(II) may favor square planar), steric hindrance from the bulky benzyl groups, and crystal packing forces. nih.gov

Magnetic Properties: The magnetic properties of these complexes are directly related to the identity and oxidation state of the central metal ion. Complexes with closed-shell ions like Zinc(II) are diamagnetic. In contrast, complexes with unpaired d-electrons, such as those of Cobalt(II), Nickel(II), and Copper(II), are paramagnetic. mdpi.com

Magnetic susceptibility measurements can provide insight into the electronic structure and, in polynuclear systems, the nature of the magnetic exchange interactions between metal centers. rsc.org These interactions, transmitted through the bridging ligands, can be either antiferromagnetic (spins align antiparallel) or ferromagnetic (spins align parallel). nih.gov The magnitude and sign of the exchange coupling constant (J) depend on the coordination geometry and the orbital overlap between the metal centers. researchgate.net For instance, certain Co(II) complexes with pyridine-based ligands have been shown to exhibit significant magnetic anisotropy and slow magnetic relaxation, properties characteristic of single-ion magnets. rsc.org

Table 2: Typical Geometries and Magnetic Properties for M(II) Complexes

| Metal Ion | d-Electron Count | Typical Geometry | Magnetic Behavior |

| Co(II) | d⁷ | Distorted Octahedral, Tetrahedral | Paramagnetic, potential for magnetic anisotropy. rsc.org |

| Ni(II) | d⁸ | Distorted Octahedral, Square Planar | Paramagnetic. mdpi.com |

| Cu(II) | d⁹ | Distorted Octahedral (Jahn-Teller), Square Planar | Paramagnetic. |

| Zn(II) | d¹⁰ | Tetrahedral, Octahedral | Diamagnetic. |

Supramolecular Assembly Driven by Metal-Ligand Interactions

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent intermolecular forces. beilstein-journals.org Coordination-driven self-assembly is a powerful strategy for constructing complex, well-defined supramolecular architectures from simple building blocks. rsc.org

The this compound ligand is well-suited for this purpose. The directional and predictable nature of the metal-ligand bond provides the primary framework for assembly. Once the initial coordination complex is formed, weaker interactions guide the organization of these units into larger superstructures. These interactions include:

Hydrogen Bonding: The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom or counter-anions can act as acceptors, linking the complexes into one-, two-, or three-dimensional networks. researchgate.net

π-π Stacking: The aromatic benzyl and pyridine rings can engage in π-π stacking interactions, which further stabilize the extended architecture. ontosight.airesearchgate.net

Through the careful selection of the metal ion (which dictates coordination geometry) and the ligand, it is possible to program the self-assembly process to yield discrete metallosupramolecular structures or infinite coordination polymers. rsc.orgresearchgate.net

Thermodynamic and Kinetic Aspects of Complex Formation

While detailed quantitative studies on the thermodynamic and kinetic aspects of complex formation for this compound are not extensively reported, general principles of coordination chemistry can be applied.

Kinetic Aspects: The kinetics of complex formation, or the rate at which the reaction occurs, is influenced by the lability of the starting metal-solvent complex. The reaction mechanism typically involves the stepwise substitution of solvent molecules from the metal's coordination sphere by the donor atoms of the thiourea ligand. The nature of the solvent, temperature, and the specific metal ion all affect the rate of these substitution reactions.

Mechanistic Insights into Biological Interactions of 1 Benzyl 3 Pyridin 2 Ylmethyl Thiourea and Its Metal Complexes

Investigation of Molecular Targets and Binding Affinities (e.g., protein binding, enzyme active site interactions)

While direct studies on the specific molecular targets of 1-Benzyl-3-(pyridin-2-ylmethyl)thiourea are limited, research on analogous thiourea (B124793) derivatives provides significant insights into its potential protein and enzyme interactions. Molecular docking studies on similar compounds have shown that the thiourea scaffold can effectively bind to the active sites of various enzymes.

For instance, analogs of 1-allyl-3-benzoylthiourea (B5185869) have been investigated as potential inhibitors of DNA gyrase subunit B, a crucial enzyme in bacterial replication. nih.gov These studies suggest that the thiourea moiety, along with its substituents, can form key interactions within the enzyme's active site. nih.gov The presence of halogen atoms on the phenyl group of some thiourea derivatives has been shown to enhance antibacterial activity, and molecular docking has indicated that substituents with nucleophilic and polar characteristics, such as C=S and C=O, facilitate strong interactions with target proteins. nih.gov

Furthermore, platinum(II) complexes of the related compound 1-benzyl-3-phenylthiourea (B182860) have been synthesized and characterized. researchgate.net Spectroscopic data suggests that in these complexes, the thiourea derivative can act as a dianion ligand, coordinating with the platinum(II) ion through both sulfur and nitrogen atoms in a chelating manner. researchgate.net This ability to form stable metal complexes is significant, as these complexes can interact with biological macromolecules like proteins and DNA. The square planar geometry of these Pt(II) complexes may allow for intercalative or groove binding with DNA, a common mechanism for platinum-based anticancer drugs.

Elucidation of Specific Biochemical Pathway Modulations (e.g., specific enzyme inhibition mechanisms, receptor modulation)

The structural features of this compound suggest its potential to modulate various biochemical pathways, primarily through enzyme inhibition. A study on a library of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which shares the benzyl (B1604629) and pyridine (B92270) moieties, revealed potent antimitotic activity. nih.govresearchgate.net The lead compound in this series was found to inhibit tubulin polymerization, a critical process in cell division. nih.govresearchgate.net This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Molecular docking studies indicated that this compound binds to the colchicine (B1669291) binding site of β-tubulin, thereby disrupting microtubule dynamics. nih.gov Given the structural similarities, it is plausible that this compound could also interfere with cytoskeletal proteins.

Additionally, thiourea derivatives have been explored as inhibitors of other key enzymes. For example, certain thiourea compounds bearing a benzenesulfonamide (B165840) moiety have shown antimycobacterial activity by targeting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. researchgate.net The lipophilicity and specific substitutions on the thiourea scaffold were found to be crucial for this inhibitory activity. researchgate.net

Spectroscopic and Computational Analysis of Ligand-Biomacromolecule Interactions

Spectroscopic techniques and computational modeling are invaluable tools for understanding the interactions between small molecules and biomacromolecules. For metal complexes of thiourea derivatives, techniques such as IR, UV-Vis, and NMR spectroscopy are employed to elucidate the coordination environment of the metal ion. researchgate.net In the case of Pt(II) complexes with 1-benzyl-3-phenylthiourea, spectroscopic results have confirmed a square planar geometry, which is a key determinant of their potential interaction with DNA. researchgate.net

Computational studies, particularly molecular docking, have been instrumental in predicting the binding modes of thiourea derivatives with their protein targets. Docking studies of 1-allyl-3-benzoylthiourea analogs with DNA gyrase subunit B have helped to visualize the interactions at the atomic level and explain the observed structure-activity relationships. nih.gov Similarly, for the antimitotic triazole-carboxamides, molecular docking has been crucial in identifying the colchicine binding site on β-tubulin as the likely target. nih.govresearchgate.net These computational approaches allow for the rational design of more potent and selective inhibitors.

The following table summarizes the binding energies of some thiourea derivatives with their target proteins as predicted by molecular docking studies.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |

| 1-allyl-3-benzoylthiourea analogs | DNA gyrase subunit B | Not specified |

| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides | M. tuberculosis enoyl reductase (InhA) | Not specified |

| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | β-tubulin (colchicine binding site) | Not specified |

Note: Specific binding energy values were not provided in the referenced abstracts.

Cellular Uptake and Subcellular Localization Studies (mechanistic, not efficacy-driven)

The mechanism by which this compound and its complexes enter cells is a critical aspect of their biological activity. While specific studies on this compound are not available, the cellular uptake of small molecules and nanoparticles often occurs through endocytosis. mdpi.comaau.dk This process can be broadly categorized into phagocytosis and pinocytosis, with the latter being further divided into macropinocytosis, clathrin-mediated endocytosis, caveolae-mediated endocytosis, and clathrin- and caveolae-independent pathways. mdpi.comaau.dk

The physicochemical properties of a compound, such as its size, charge, and lipophilicity, play a significant role in determining the predominant uptake mechanism. For instance, the uptake of PEGylated niosomes, a type of nanocarrier, has been shown to be an active, energy-dependent process involving clathrin-mediated endocytosis. nih.gov Another specialized mechanism is thiol-mediated uptake (TMU), which involves the exchange between thiol groups on the cell surface and disulfide bonds on the molecule, facilitating its transport across the cell membrane. chemistryviews.org Given the presence of the sulfur atom in the thiourea moiety, the possibility of TMU for this compound warrants investigation.

Once inside the cell, the subcellular localization of the compound will dictate its biological effects. For compounds targeting tubulin, localization to the cytoplasm where microtubule dynamics occur is essential. For those targeting DNA, transport into the nucleus is required. The specific subcellular distribution of this compound and its metal complexes remains an area for future research.

Structure-Mechanism Relationships for Biological Interactions

The biological mechanism of action of this compound is intrinsically linked to its chemical structure. The benzyl group, being a bulky and lipophilic moiety, can contribute to hydrophobic interactions with protein targets. researchgate.net The pyridine ring, with its nitrogen atom, can participate in hydrogen bonding and coordination with metal ions. The thiourea group itself is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor, and its sulfur atom is a soft Lewis base that can coordinate to metal centers. ontosight.ai

Studies on related compounds have highlighted key structure-activity relationships (SAR). For the antimitotic 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, the substitution pattern on the phenyl rings was found to significantly influence their antiproliferative activity. researchgate.net Similarly, for the antimycobacterial thiourea derivatives targeting InhA, the lipophilicity and the nature of the substituents on the aryl ring were critical for their efficacy. researchgate.net The introduction of a benzo ontosight.airesearchgate.netdioxol moiety, for example, resulted in one of the most potent compounds in that series. researchgate.net

These SAR studies underscore the importance of the specific arrangement of functional groups in determining the biological activity of thiourea derivatives. The combination of the benzyl, pyridinylmethyl, and thiourea moieties in this compound likely confers a unique profile of interactions with its biological targets, which warrants further detailed investigation to fully elucidate its structure-mechanism relationships.

Catalytic Applications and Materials Science Contributions of 1 Benzyl 3 Pyridin 2 Ylmethyl Thiourea Derivatives

Role as Organocatalysts in Organic Transformations

Thiourea (B124793) derivatives have emerged as powerful organocatalysts, primarily owing to their ability to form hydrogen bonds, thus activating electrophiles. While specific studies on 1-Benzyl-3-(pyridin-2-ylmethyl)thiourea as an organocatalyst are not extensively documented, the inherent functionalities of the molecule suggest its potential in this capacity. The thiourea moiety can act as a double hydrogen bond donor, a feature that has been successfully exploited in a variety of organic transformations. wjarr.comresearchgate.netresearchgate.net

The general mechanism involves the activation of an electrophile through hydrogen bonding with the N-H protons of the thiourea group. This activation enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The presence of the pyridinylmethyl and benzyl (B1604629) groups can influence the catalyst's solubility, steric environment, and secondary interactions with the substrates, potentially affecting the efficiency and stereoselectivity of the catalyzed reactions.

Chiral thiourea derivatives, for instance, have been extensively used in asymmetric synthesis, including Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations, often affording products with high enantioselectivity. rsc.orgnih.gov The design of chiral analogues of this compound could therefore be a promising avenue for the development of new asymmetric organocatalysts.

Application as Ligands in Asymmetric Catalysis

The molecular architecture of this compound, featuring both a pyridine (B92270) nitrogen and a thiourea sulfur atom, makes it an attractive candidate for use as a ligand in coordination chemistry and asymmetric catalysis. The pyridine ring can coordinate to a metal center through its nitrogen atom, while the thiourea moiety can bind through its sulfur or nitrogen atoms, allowing for various coordination modes (monodentate or bidentate). nih.gov

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Chiral thiourea-containing ligands have been successfully employed in a range of metal-catalyzed asymmetric reactions. nih.govmdpi.com By introducing chirality into the this compound scaffold, for example, by using a chiral amine in its synthesis, it is possible to create novel ligands for asymmetric transformations.

For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been achieved with high enantioselectivity using P,N-ligands. tandfonline.com This highlights the potential of pyridine-containing ligands in such reactions. The combination of the pyridine and thiourea functionalities in a chiral framework could lead to synergistic effects, resulting in catalysts with improved activity and selectivity.

Precursors for Advanced Functional Materials Synthesis

Thiourea and its derivatives have been utilized as versatile precursors for the synthesis of a variety of advanced functional materials, including metal sulfide (B99878) nanocrystals and metal-organic frameworks (MOFs). nih.govrsc.org The sulfur atom in the thiourea group serves as a convenient source for the in-situ generation of sulfide ions upon decomposition, which can then react with metal precursors to form metal sulfide nanoparticles. The organic substituents on the thiourea can act as capping agents, controlling the size and shape of the resulting nanocrystals.

A notable example, closely related to the subject compound, is the use of 1,3-bis(pyridin-3-ylmethyl)thiourea to create a samarium complex supported on boehmite nanoparticles. This material functions as a practical and recyclable nanocatalyst for the synthesis of tetrazoles. researchgate.netnih.govumz.ac.ir This demonstrates the potential of pyridinylmethyl thiourea derivatives to act as ligands that can be anchored to solid supports to generate heterogeneous catalysts.

Sensing Applications (e.g., ion sensing, molecular recognition)

The ability of thiourea derivatives to engage in hydrogen bonding and coordinate with metal ions has led to their exploration as chemosensors for various analytes. researchgate.netacs.org The interaction of the thiourea group with specific ions or molecules can lead to a measurable change in a physical property, such as color (colorimetric sensor) or fluorescence (fluorescent sensor).

The presence of the pyridine ring in this compound is particularly advantageous for sensing applications, as pyridine derivatives are well-known for their chemosensing capabilities. nih.gov The combination of the thiourea and pyridine moieties can lead to enhanced selectivity and sensitivity for specific analytes. For example, thiourea-based chemosensors have shown high selectivity for the detection of anions and heavy metal cations. acs.org A pyrene-linked thiourea has been demonstrated to act as a fluorescent sensor for Cu2+ and Hg2+ ions. researchgate.net

The molecular recognition capabilities of thiourea derivatives are attributed to the formation of specific hydrogen bonding patterns with the target analyte. This interaction can be fine-tuned by modifying the substituents on the thiourea backbone. The benzyl and pyridinylmethyl groups in this compound can influence the binding affinity and selectivity through steric and electronic effects.

Surface Interactions and Adsorption Phenomena for Material Interfaces

Thiourea and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. acs.orgnmlindia.orgresearchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. ampp.orgjmaterenvironsci.com

The adsorption process can occur through several mechanisms. The sulfur atom of the thiourea group, possessing lone pairs of electrons, can coordinate with the vacant d-orbitals of the metal atoms on the surface. Additionally, the nitrogen atoms and the π-electrons of the aromatic rings (benzyl and pyridine groups in this case) can also contribute to the adsorption process. The adsorption of these molecules on the metal surface typically follows established adsorption isotherms, such as the Langmuir or Temkin isotherms. acs.orgnmlindia.org

Quantum chemical studies have been employed to understand the interaction between thiourea derivatives and metal surfaces. rsc.org These studies can provide insights into the adsorption mechanism and help in the design of more effective corrosion inhibitors. The inhibition efficiency of thiourea derivatives is influenced by their concentration, the temperature, and the nature of the corrosive environment.

Below is a table summarizing the inhibition efficiency of some thiourea derivatives on steel in acidic media, which provides a reference for the potential performance of this compound.

| Compound | Concentration (M) | Medium | Inhibition Efficiency (%) | Reference |

| 1-Phenyl-2-thiourea (PTU) | 5 x 10⁻³ | 1.0 M HCl | 98.96 | acs.org |

| 1,3-Diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ | 1.0 M HCl | 92.65 | acs.org |

| Allylthiourea | - | 1 N H₂SO₄ | - | nmlindia.org |

| N,N'-Diethylthiourea | - | 1 N H₂SO₄ | - | nmlindia.org |

| Phenylthiourea | - | 1 N H₂SO₄ | - | nmlindia.org |

Computational Chemistry and Theoretical Modeling of 1 Benzyl 3 Pyridin 2 Ylmethyl Thiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For 1-Benzyl-3-(pyridin-2-ylmethyl)thiourea, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and analyze its electronic structure. nih.gov

Key aspects of the electronic structure that can be determined include the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ajrconline.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

From the energies of these frontier orbitals, global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govresearchgate.net These descriptors provide a quantitative measure of various aspects of chemical behavior.

Table 1: Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of the molecule to accept electrons. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and the influence of the environment. For a flexible molecule like this compound, with its rotatable benzyl (B1604629) and pyridinylmethyl groups, MD simulations are crucial for exploring its conformational landscape. rsc.org

Conformational sampling through MD allows for the identification of the most stable, low-energy conformations of the molecule. rsc.org This is achieved by simulating the molecule's movements over a period, allowing it to overcome energy barriers and explore various spatial arrangements.

Furthermore, MD simulations are invaluable for understanding the impact of different solvents on the molecule's structure and behavior. researchgate.net By explicitly including solvent molecules (like water, methanol, or DMSO) in the simulation box, it is possible to observe how solute-solvent interactions, such as hydrogen bonding, influence the conformational equilibrium. researchgate.net The stability of certain conformers can be significantly altered in solution compared to the gas phase, as intermolecular hydrogen bonds with the solvent may replace intramolecular ones. researchgate.net These simulations can reveal which conformations are predominant in a specific solvent, which is critical for understanding its behavior in biological or chemical systems. researchgate.net

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of a series of compounds with their physicochemical properties or biological activities. mdpi.comopenmedicinalchemistryjournal.com For a class of thiourea (B124793) derivatives including this compound, a QSPR model could be developed to predict a specific property, such as antioxidant activity or inhibition constants. mdpi.com

The development of a QSPR model involves several steps:

Data Set Compilation : A dataset of molecules with known experimental values for the property of interest is assembled.

Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors are calculated. These can be 2D descriptors, derived from the chemical structure, or 3D descriptors, which depend on the molecule's conformation. frontiersin.org

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the property. openmedicinalchemistryjournal.com

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

A validated QSPR model can then be used to predict the properties of new, unsynthesized compounds, guiding the design of molecules with enhanced characteristics. frontiersin.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. ajrconline.org For this compound, theoretical calculations can provide valuable data that aids in the interpretation and confirmation of experimental spectra. rsc.org

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data

| Spectroscopic Technique | Calculated Parameters | Purpose of Comparison |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Assignment of experimental vibrational bands to specific functional groups and modes of vibration. ajrconline.org |

| NMR Spectroscopy | 1H and 13C chemical shifts | Confirmation of the molecular structure and assignment of experimental peaks. rsc.org |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths (using TD-DFT) | Interpretation of the electronic absorption spectrum and understanding the nature of electronic transitions (e.g., HOMO-LUMO transitions). rsc.org |

A strong correlation between the calculated and experimental spectra provides confidence in the optimized molecular structure obtained from the DFT calculations. ajrconline.org Discrepancies, on the other hand, can point to specific molecular interactions or environmental effects not accounted for in the calculation.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful framework for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its interaction with biological targets, computational methods can be used to map out potential reaction pathways.

This process involves locating the transition state (TS) structures for each elementary step of a proposed mechanism. The transition state is the highest energy point along the reaction coordinate, and its structure and energy are critical for understanding the reaction's kinetics. By calculating the energies of reactants, products, and transition states, an energy profile for the reaction can be constructed.

The activation energy (the energy difference between the reactants and the transition state) can be determined, which allows for the calculation of theoretical reaction rates. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. This approach provides a level of detail about reaction mechanisms that is often difficult or impossible to obtain through experimental methods alone.

Future Research Trajectories and Interdisciplinary Outlooks for Thiourea Derivatives

Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of thiourea (B124793) derivatives is undergoing a significant transformation, driven by the principles of green chemistry, which prioritize environmental sustainability, efficiency, and safety. rasayanjournal.co.in Traditional synthetic routes are often being replaced by innovative methods that reduce waste, minimize the use of hazardous solvents, and lower energy consumption. researchgate.netrsc.org

Future synthesis of 1-Benzyl-3-(pyridin-2-ylmethyl)thiourea and its analogs could increasingly leverage these green approaches. Methodologies such as microwave-assisted and ultrasound-assisted synthesis offer rapid reaction times and improved yields. rasayanjournal.co.innih.gov Solventless techniques, including "grindstone chemistry" and ball milling, represent a frontier in minimizing environmental impact by eliminating the need for hazardous solvents altogether. rasayanjournal.co.in Furthermore, the use of water as a reaction medium, as demonstrated in the synthesis of other thioureas from amines and carbon disulfide, presents an efficient and environmentally benign alternative. nih.govacs.org The adoption of such methods could make the production of these compounds more economically and ecologically viable.

| Methodology | Traditional Approach | Green Chemistry Approach | Potential Advantages of Green Approach |

|---|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Faster reaction rates, Reduced energy consumption rsc.orgnih.gov |

| Solvent | Anhydrous organic solvents (e.g., acetone (B3395972), DCM) | Water, Green solvents (e.g., 2-Me-THF), Solventless | Reduced toxicity and environmental impact, Simplified workup nih.govacs.orgd-nb.info |

| Catalyst | --- | Phase-transfer catalysts, Nanocatalysts | Improved yield, Catalyst recyclability mdpi.comresearchgate.net |

| Reaction Time | Several hours to 24 hours | Several minutes to a few hours | Increased throughput, Lower operational costs researchgate.netrsc.org |

Advanced Characterization Techniques for Complex Structures

A comprehensive understanding of a molecule's structure is fundamental to elucidating its function. While standard spectroscopic techniques such as Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry are routinely used to confirm the identity of thiourea derivatives, advanced methods are required to probe more complex structural details. researchgate.netbohrium.commdpi.com

For this compound, future research would greatly benefit from single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and three-dimensional conformation in the solid state. nih.gov It can also reveal intricate intermolecular interactions, such as hydrogen bonding networks, which are crucial for understanding the compound's behavior in biological systems and its material properties. nih.gov The integration of experimental data with theoretical calculations, particularly Density Functional Theory (DFT), offers a synergistic approach. DFT can be used to optimize molecular geometry and predict spectroscopic data, providing a powerful tool for validating experimental results. researchgate.netbohrium.com

| Technique | Information Provided | Relevance to Thiourea Derivatives |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions. nih.gov | Elucidates hydrogen bonding patterns and solid-state packing, crucial for understanding physical properties and biological target interactions. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Detailed correlation of protons and carbons. | Unambiguous assignment of complex spectra, especially for new derivatives or when interacting with other molecules. |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, theoretical NMR shifts, electronic properties. researchgate.netbohrium.com | Validates experimental structures and provides insights into molecular reactivity and stability. bohrium.com |

| Scanning Electron Microscopy (SEM) | Surface morphology and topography of materials. mdpi.com | Characterizes thiourea-based nanomaterials or modified surfaces. |

Synergistic Approaches in Chemically Modified Surfaces and Nanoscience

The fields of materials science and nanoscience offer fertile ground for the application of thiourea derivatives. The presence of both sulfur and nitrogen atoms makes these compounds excellent ligands for modifying metal surfaces and synthesizing nanoparticles. nih.govanalis.com.my This capability is relevant for applications ranging from corrosion inhibition to the development of novel catalysts and sensors. researchgate.net

A notable example involves a related compound, 1,3-bis(pyridin-3-ylmethyl)thiourea, which was used to create a samarium complex stabilized on boehmite nanoparticles, forming a highly efficient and recyclable nanocatalyst. researchgate.net Similarly, this compound could be employed to functionalize the surfaces of gold or silver nanoparticles. The resulting nanomaterials could exhibit synergistic properties, where the nanoparticle core provides unique optical or electronic characteristics, and the thiourea ligand offers specific binding sites for sensing applications or catalytic activity. The benzyl (B1604629) and pyridine (B92270) moieties could further influence these properties through steric and electronic effects. ontosight.ai Additionally, thiourea-based polymers are being investigated for their potential in creating novel materials with inherent biological activities. researchgate.netnih.gov

Computational Prediction of Novel Thiourea-Based Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials design, enabling the prediction of molecular properties and interactions before synthesis. farmaciajournal.com For thiourea derivatives, computational methods are used to guide the design of new compounds with enhanced activity and specificity.

Molecular docking is a prominent technique used to simulate the interaction between a ligand, such as this compound, and the binding site of a biological target, like an enzyme or receptor. biointerfaceresearch.com These simulations can predict binding affinity and identify key interactions, providing insights that guide the structural modification of the ligand to improve its potency. biointerfaceresearch.comresearchgate.net Beyond docking, DFT calculations can predict fundamental electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are related to the molecule's reactivity. bohrium.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can assess the drug-likeness of novel derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles early in the discovery process. bohrium.comfarmaciajournal.com

| Computational Method | Application | Predicted Parameters |

|---|---|---|

| Molecular Docking | Predicting ligand-protein interactions. nih.gov | Binding affinity (docking score), interaction modes, key amino acid residues. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure and properties. researchgate.net | HOMO/LUMO energies, dipole moment, molecular geometry. bohrium.com |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity. farmaciajournal.com | LogP, bioavailability, potential toxicity. farmaciajournal.com |

| ADMET Prediction | Evaluating pharmacokinetic and toxicity profiles. bohrium.com | Absorption, distribution, metabolism, excretion, toxicity. bohrium.com |

Integration with High-Throughput Screening for Mechanistic Discoveries

High-throughput screening (HTS) allows for the rapid evaluation of thousands of chemical compounds for a specific biological activity. mdpi.com This technology is a cornerstone of modern drug discovery and can be powerfully applied to uncover new functions for thiourea derivatives. The integration of HTS with computational approaches like molecular docking has been shown to be a particularly effective strategy for identifying novel and potent therapeutic agents. biointerfaceresearch.com

A future research trajectory could involve screening this compound and a library of its structurally related analogs against a wide array of biological targets, such as kinases, proteases, or specific receptors. Such a campaign could reveal unexpected biological activities and provide valuable structure-activity relationship (SAR) data. nih.gov The results from HTS can rapidly identify "hits," which can then be further investigated using detailed biochemical and cellular assays to elucidate their mechanism of action. This approach accelerates the pace of discovery, moving from initial compound screening to mechanistic understanding in a highly efficient manner.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-3-(pyridin-2-ylmethyl)thiourea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition or coupling reactions. For example, thiourea derivatives are often prepared by reacting benzylamine derivatives with isothiocyanates under controlled pH (e.g., mildly acidic or basic conditions). Solvent choice (e.g., ethanol, DMF) and temperature (40–80°C) significantly affect yield and purity. Catalysts like triethylamine may enhance reaction efficiency. Characterization via TLC or HPLC is critical for monitoring progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

- Methodological Answer :

- FT-IR : Confirms thiourea C=S stretching (~1250–1350 cm⁻¹) and N-H vibrations (~3200 cm⁻¹).

- NMR : H NMR identifies benzyl (δ 4.5–5.0 ppm, CH) and pyridyl protons (δ 7.0–8.5 ppm). C NMR resolves carbonyl/thione carbons (δ 170–180 ppm).

- X-ray Crystallography : Provides definitive confirmation of molecular geometry, including torsion angles and hydrogen-bonding networks, as seen in structurally analogous thioureas .

Q. What known biological activities does this compound exhibit, and what in vitro models are typically used to assess these?

- Methodological Answer : Thiourea derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example:

- Antibacterial : Tested against E. coli or S. aureus via disk diffusion or MIC assays.

- Anticancer : Screened against HeLa or MCF-7 cell lines using MTT assays.

- Enzyme Inhibition : Assessed via kinetic studies on targets like urease or acetylcholinesterase .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this thiourea derivative in antimicrobial applications?

- Methodological Answer :

- Step 1 : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the benzyl ring).

- Step 2 : Use factorial design (e.g., 2 experiments) to optimize substituent combinations and reaction parameters.

- Step 3 : Corrogate bioactivity data (e.g., MIC values) with electronic (Hammett constants) or steric (Taft parameters) descriptors via QSAR modeling .

Q. What strategies resolve contradictions in reported biological efficacy across different studies (e.g., conflicting IC values)?

- Methodological Answer :

- Replication Studies : Standardize assay protocols (e.g., cell line passage number, solvent controls).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.

- Mechanistic Validation : Confirm target engagement via SPR or ITC to rule off-target effects .

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Simulate binding poses with proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data versus solution-phase spectroscopic observations?

- Methodological Answer :

- Solid-State vs. Solution : Compare X-ray structures with NOESY or variable-temperature NMR to identify conformational flexibility.

- Solvent Effects : Use COSMO-RS simulations to predict solvation-driven structural changes.

- Validate via IR/Raman spectroscopy in both phases .

Theoretical Framework Integration

Q. What theoretical frameworks guide the design of thiourea-based enzyme inhibitors?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.